Cyclopenta(cd)pyrene 3,4-oxide
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Overview
Description
Cyclopenta(cd)pyrene 3,4-oxide is a polycyclic aromatic hydrocarbon derivative known for its potent mutagenic and carcinogenic properties. It is a metabolite of cyclopenta(cd)pyrene, which is commonly found in environmental pollutants such as automobile exhaust and atmospheric soot . This compound has garnered significant attention due to its ability to form DNA adducts, leading to mutations and potential carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenta(cd)pyrene 3,4-oxide can be synthesized through the bromohydrin method. This involves the addition of hypobromous acid to the ethylenic bridge of cyclopenta(cd)pyrene, followed by dehydrobromination to yield the desired epoxide . Another method involves the oxidation of cyclopenta(cd)pyrene using peracids or other oxidizing agents .
Industrial Production Methods: The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Cyclopenta(cd)pyrene 3,4-oxide primarily undergoes reactions typical of epoxides, including:
Oxidation: Further oxidation can lead to the formation of diols and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide to the corresponding diol.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Nucleophiles: Water, alcohols, and amines are typical nucleophiles that react with the epoxide ring.
Major Products:
Scientific Research Applications
Cyclopenta(cd)pyrene 3,4-oxide has several applications in scientific research:
Mechanism of Action
Cyclopenta(cd)pyrene 3,4-oxide exerts its effects through the formation of DNA adducts. The epoxide ring reacts with nucleophilic sites on DNA bases, leading to the formation of covalent bonds and resulting in mutations . The primary molecular targets are guanine and adenine bases in DNA . The formation of these adducts can disrupt normal DNA replication and repair processes, leading to mutagenesis and potentially carcinogenesis .
Comparison with Similar Compounds
Benzo[a]pyrene 7,8-diol-9,10-oxide: Another potent mutagenic and carcinogenic PAH metabolite.
Dibenz[a,c]anthracene: Known for its mutagenic properties and environmental prevalence.
Comparison: Cyclopenta(cd)pyrene 3,4-oxide is unique in its structure, lacking a “bay-region” which is typically associated with high mutagenic activity in PAHs . Despite this, it exhibits potent mutagenic effects comparable to those of benzo[a]pyrene 7,8-diol-9,10-oxide . Its widespread environmental distribution and potent biological activity make it a significant compound for study in environmental health and toxicology .
Properties
CAS No. |
73473-54-8 |
---|---|
Molecular Formula |
C18H10O |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
(2R,4S)-3-oxahexacyclo[13.3.1.02,4.05,18.08,17.011,16]nonadeca-1(19),5(18),6,8(17),9,11(16),12,14-octaene |
InChI |
InChI=1S/C18H10O/c1-2-9-4-5-10-6-7-12-16-13(18-17(12)19-18)8-11(3-1)14(9)15(10)16/h1-8,17-18H/t17-,18+/m0/s1 |
InChI Key |
IHWWMRTWJKYVEY-ZWKOTPCHSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=C4[C@@H]5[C@@H](O5)C6=C4C3=C(C=C2)C=C6 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C5C(O5)C6=C4C3=C(C=C2)C=C6 |
Origin of Product |
United States |
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